molecular formula C13H30O2Si B3246173 4-(Triisopropylsiloxy)-1-butanol CAS No. 175849-51-1

4-(Triisopropylsiloxy)-1-butanol

Cat. No.: B3246173
CAS No.: 175849-51-1
M. Wt: 246.46 g/mol
InChI Key: VYSKOVLQUUGJOD-UHFFFAOYSA-N
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Description

4-(Triisopropylsiloxy)-1-butanol is an organosilicon compound that features a butanol backbone with a triisopropylsiloxy group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triisopropylsiloxy)-1-butanol typically involves the reaction of 4-bromo-1-butanol with triisopropylsilanol in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silanol group. The general reaction scheme is as follows:

4-Bromo-1-butanol+TriisopropylsilanolK2CO3This compound+KBr\text{4-Bromo-1-butanol} + \text{Triisopropylsilanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{KBr} 4-Bromo-1-butanol+TriisopropylsilanolK2​CO3​​this compound+KBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Triisopropylsiloxy)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The triisopropylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major product depends on the nucleophile used, resulting in various substituted butanol derivatives.

Scientific Research Applications

4-(Triisopropylsiloxy)-1-butanol has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for alcohols in multi-step organic synthesis.

    Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties.

    Biology and Medicine: It may be used in the development of novel drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Triisopropylsiloxy)-1-butanol involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsiloxy group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group in subsequent reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Trimethylsiloxy)-1-butanol: Similar structure but with a trimethylsiloxy group instead of triisopropylsiloxy.

    4-(Tert-butyldimethylsiloxy)-1-butanol: Contains a tert-butyldimethylsiloxy group, offering different steric and electronic properties.

Uniqueness

4-(Triisopropylsiloxy)-1-butanol is unique due to the bulky triisopropylsiloxy group, which provides greater steric hindrance and stability compared to smaller silyl groups. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic processes.

Properties

IUPAC Name

4-tri(propan-2-yl)silyloxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h11-14H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSKOVLQUUGJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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